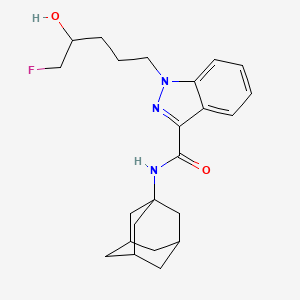

N-(1-adamantyl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide

Overview

Description

5-fluoro AKB48 N-(4-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite. It is structurally related to AKB48, a synthetic cannabinoid with a pentyl indazole core. This compound is an expected phase 1 metabolite of AKB48 N-(5-fluoropentyl) analog, which has a fluorine atom added to the terminal carbon of the pentyl chain . This modification typically increases the compound’s affinity for cannabinoid receptors .

Mechanism of Action

Target of Action

The primary targets of the compound “5-fluoro AKB48 N-(4-hydroxypentyl) metabolite” are the cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and cognitive functions .

Mode of Action

The compound is a synthetic cannabinoid that has a structural similarity to other synthetic cannabinoids such as JWH 018 adamantyl carboxamide and STS-135 . It interacts with its targets, the cannabinoid receptors, by binding to them. This binding typically increases the compound’s affinity for both cannabinoid receptors significantly .

Biochemical Pathways

It is known that cannabinoids can influence the release of neurotransmitters in the brain, thereby affecting various physiological and psychological processes . As an expected phase 1 metabolite of AKB48 N-(5-fluoropentyl) analog, it is based on the known metabolism of similar compounds .

Pharmacokinetics

As a synthetic cannabinoid, it is expected to have similar pharmacokinetic properties to other compounds in this class .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific cannabinoid receptors it interacts with and the subsequent biochemical pathways it affects. Given its structural similarity to other synthetic cannabinoids, it may have potential psychoactive effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with cannabinoid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro AKB48 N-(4-hydroxypentyl) metabolite involves the fluorination of the terminal carbon of the pentyl chain in AKB48. The synthetic route generally includes the following steps:

Fluorination: Introduction of a fluorine atom to the terminal carbon of the pentyl chain.

Hydroxylation: Addition of a hydroxyl group to the fourth carbon of the pentyl chain.

Industrial Production Methods

Industrial production of this compound is typically carried out under controlled laboratory conditions to ensure high purity and yield. The process involves:

Reaction Setup: Using appropriate solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.

Reaction Conditions: Maintaining specific temperatures and pH levels to facilitate the reactions.

Purification: Employing techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-fluoro AKB48 N-(4-hydroxypentyl) metabolite undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups back to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various nucleophiles and electrophiles are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can revert it back to the hydroxyl form .

Scientific Research Applications

5-fluoro AKB48 N-(4-hydroxypentyl) metabolite has several scientific research applications, including:

Forensic Chemistry: Used as an analytical reference standard in forensic toxicology to identify and quantify synthetic cannabinoids in biological samples.

Pharmacology: Studied for its interaction with cannabinoid receptors and potential therapeutic effects.

Toxicology: Investigated for its metabolic pathways and potential toxic effects in biological systems.

Chemistry: Utilized in the study of synthetic routes and reaction mechanisms of fluorinated cannabinoids.

Comparison with Similar Compounds

Similar Compounds

AKB48: The parent compound without fluorination.

5F-AKB48: The fluorinated analog without the hydroxyl group.

JWH 018: Another synthetic cannabinoid with a different core structure.

STS-135: A synthetic cannabinoid with structural similarity to AKB48.

Uniqueness

5-fluoro AKB48 N-(4-hydroxypentyl) metabolite is unique due to its specific structural modifications, including the fluorination and hydroxylation of the pentyl chain. These modifications enhance its affinity for cannabinoid receptors and influence its metabolic pathways, distinguishing it from other similar compounds .

Properties

IUPAC Name |

N-(1-adamantyl)-1-(5-fluoro-4-hydroxypentyl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30FN3O2/c24-14-18(28)4-3-7-27-20-6-2-1-5-19(20)21(26-27)22(29)25-23-11-15-8-16(12-23)10-17(9-15)13-23/h1-2,5-6,15-18,28H,3-4,7-14H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGHQNVNYXAOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCC(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342224 | |

| Record name | 5-Fluoro-AKB48 N-(5-hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1843184-42-8 | |

| Record name | 5-Fluoro-AKB48 N-(5-hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

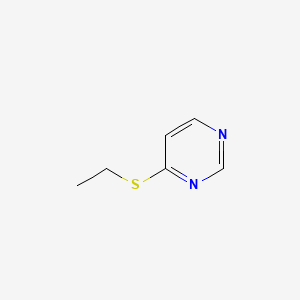

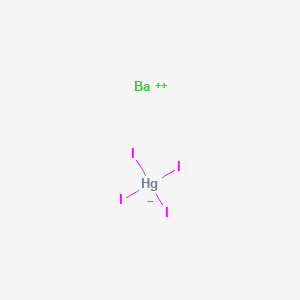

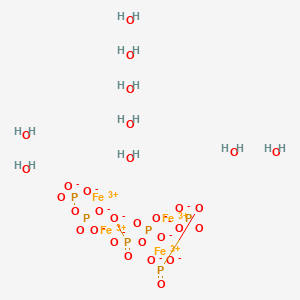

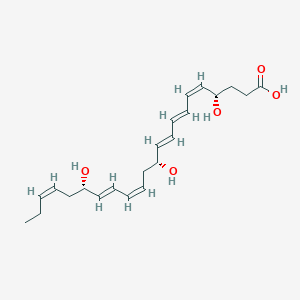

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B592862.png)